

phospholipid vesicle composition with DSPC

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 1,2-Distearoyllecithin

CAS No.: 816-93-3

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DSPC Vesicle Composition and Properties

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a fully saturated phospholipid with an 18-carbon chain length, widely utilized in liposomal and lipid nanoparticle (LNP) formulations for its high bilayer stability and ordered membrane structure [1] [2].

Molecular and Mesoscopic Properties

- **Molecular Shape and Packing:** DSPC has a **cylindrical molecular geometry** with a small head group, promoting stable, planar bilayer formation and perfectly spherical vesicle structures [3].
- **Phase Behavior:** DSPC exhibits a high main phase transition temperature (**$T_m \approx 55^\circ\text{C}$**), resulting in a **gel-phase bilayer** at physiological and room temperatures, which contributes to low membrane permeability and high stability [1] [2].

Quantitative Physical Properties

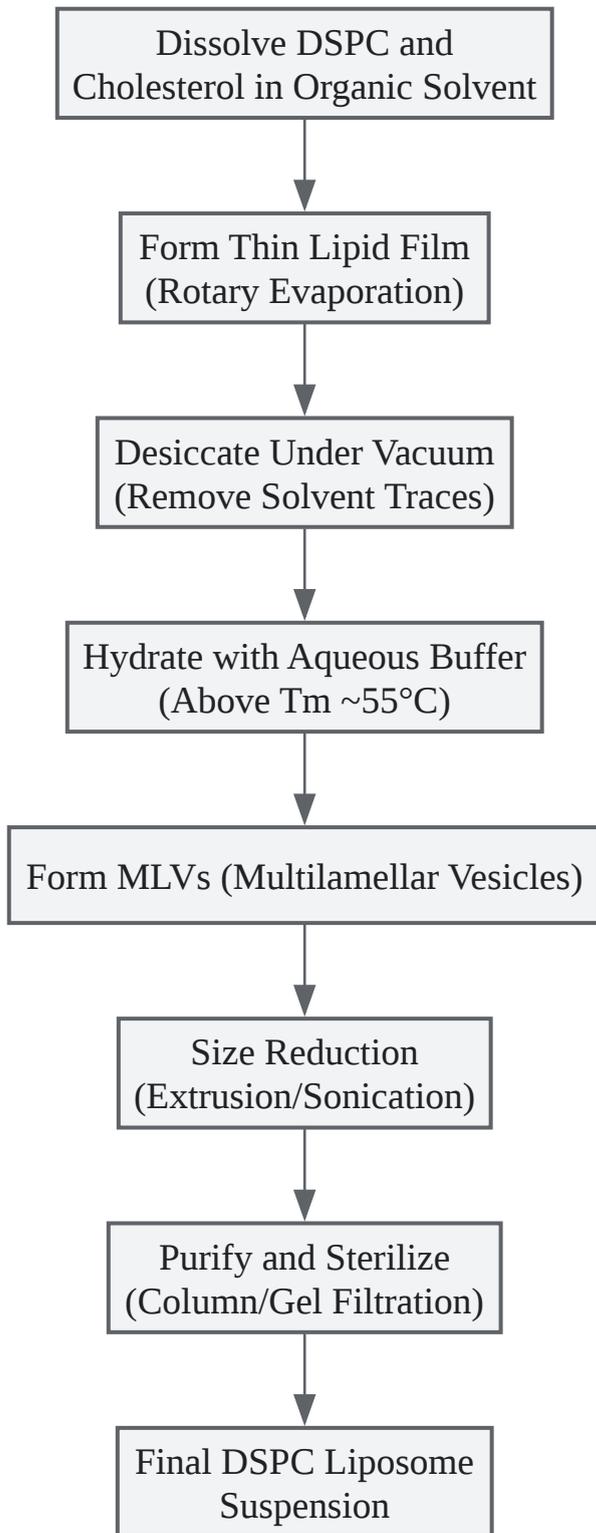
Table 1: Key Physical Parameters of DSPC Bilayers

| Property | Value/Description | Measurement Conditions | Significance |
|--|---|---|---|
| Main Transition Temp. (T_m) | ~55°C [1] [2] | N/A | Determines bilayer fluidity and drug release kinetics. |
| Bilayer Structure at 22°C | Solid-ordered (crystalline) phase [2] | Molecular dynamics simulations and flicker noise spectroscopy | Provides mechanical robustness and reduced drug leakage. |
| Bending Rigidity (κ) | Higher than DMPC/DPPC in vesicle form [2] | 295 K (22°C) | Influences vesicle deformability, circulation time, and cellular interactions. |
| Stability vs. DPSM | More stable than DPSM liposomes per energy analysis [3] | Coarse-grained molecular dynamics (MARTINI 2.2) | Important for maintaining vesicle integrity in storage and biological environments. |

DSPC Vesicle Preparation Protocols

Conventional Liposome Preparation

The general process for fabricating DSPC vesicles involves lipid dissolution, drying, hydration, and size reduction [1].



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Diagram 1: Standard workflow for preparing DSPC liposomes, highlighting the critical heating step during hydration above the phase transition temperature.

Critical Step: During hydration, the lipid film **must be heated above its T_m ($\geq 55^\circ\text{C}$)** to ensure proper bilayer fluidity and formation of homogenous vesicles [1].

Advanced Manufacturing: Microfluidics and Scale-Up

For complex formulations like mRNA-LNPs, microfluidic mixing provides superior control:

- **Rapid Mixing:** Precisely controlled mixing of DSPC-containing lipid solution in ethanol with an aqueous buffer generates homogenous nanoparticles [4].
- **Scale-Up Considerations:** Tangential flow filtration (TFF) is commonly used for buffer exchange and concentration at industrial scale [1].

Key Analytical and Characterization Methods

Molecular Dynamics (MD) Simulation

MD simulations provide atomistic insights into DSPC vesicle behavior, using the following validated protocol [3] [2]:

- **System Setup:** Build a coarse-grained DSPC vesicle using the **MARTINI 2.2 force field** in Gromacs [3].
- **Energy Minimization:** Perform 3000 steps of energy minimization to remove steric clashes [3].
- **Equilibration:**
 - **NVT Ensemble:** Equilibrate at constant volume (400 K) to adjust temperature [3].
 - **NPT Ensemble:** Equilibrate at constant pressure (1 bar) to adjust density [3].
- **Production Run:** Execute a microsecond-scale simulation to observe formation and stability [3].

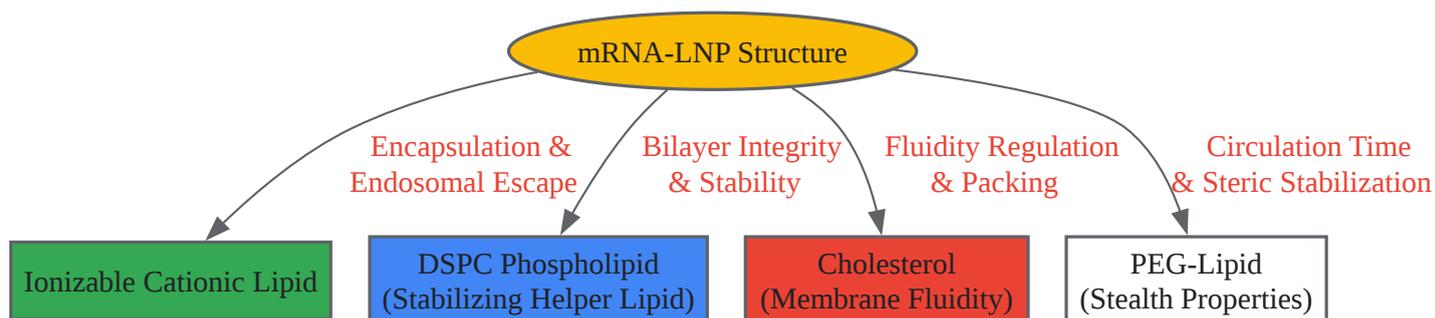
Experimental Characterization Techniques

Table 2: Analytical Methods for DSPC Vesicle Characterization

| Method | Key Measurable | Interpretation for DSPC |
|---|--|--|
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, PDI | Size should be 50-200 nm for drug delivery; low PDI indicates monodisperse population [1]. |
| Differential Scanning Calorimetry (DSC) | Phase transition temperature (T_m) | Confirms DSPC's high T_m (~55°C); sharp peak indicates cooperative transition [1]. |
| Flicker Noise Spectroscopy | Bending rigidity (κ) | Quantifies membrane stiffness; DSPC has high κ in gel phase [2]. |
| Radial Distribution Function (RDF) | Molecular packing density | DSPC shows a sharp RDF peak, indicating dense, ordered structure [3]. |
| SAXS/SANS | Membrane thickness, lamellarity | Confirms bilayer structure and thickness (~4-5 nm for DSPC) [1]. |

Functional Roles in Drug Delivery Systems

In advanced nanoparticle formulations, particularly mRNA-LNPs, DSPC serves as a **structural "helper lipid"** that occupies space between ionizable cationic lipids and cholesterol, enhancing bilayer stability and integrity [4]. DSPC's cylindrical shape and high phase transition temperature provide a stable lipid matrix that improves nanoparticle stability in biological fluids and supports the encapsulation of therapeutic payloads [4].



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Diagram 2: Multifunctional role of DSPC within a multicomponent Lipid Nanoparticle (LNP) system, highlighting its primary contribution to structural integrity.

Research Considerations and Optimization

- **Phospholipid Substitution:** Replacing DSPC with a **fusogenic PE-lipid (like DOPE)** can enhance endosomal escape and boost transfection efficiency in mRNA delivery, though it may alter bilayer stability [4].
- **Temperature Management:** Maintain storage and handling temperatures **below the T_m** to preserve vesicle integrity and prevent unexpected drug leakage [1].
- **Stability Testing:** Monitor physical stability by tracking vesicle size, PDI, and zeta potential over time; DSPC's high transition temperature favors **long-term physical stability** by reducing passive leakage [3] [1].

DSPC's well-defined structural properties and high transition temperature make it exceptionally valuable for creating stable, robust vesicle systems suitable for demanding therapeutic applications like long-circulating drug carriers and vaccine platforms.

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To cite this document: Smolecule. [phospholipid vesicle composition with DSPC]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1492416#phospholipid-vesicle-composition-with-dspc>]

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